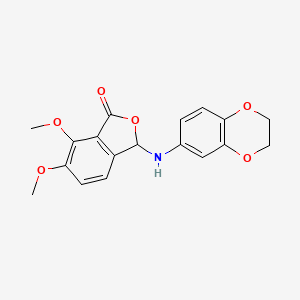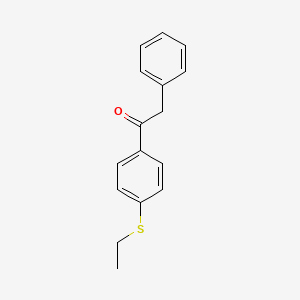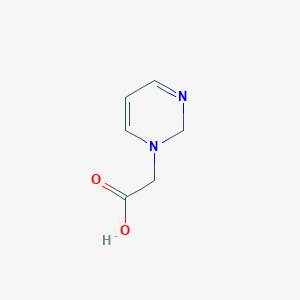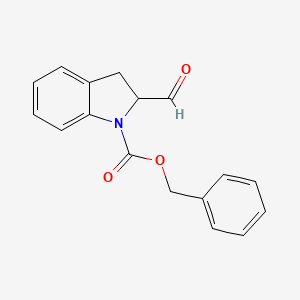
3-((2,3-Dihydro-1,4-benzodioxin-6-yl)amino)-6,7-dimethoxy-1(3H)-isobenzofuranone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2,3-Dihydro-1,4-benzodioxin-6-yl)amino)-6,7-dimethoxy-1(3H)-isobenzofuranone is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a benzodioxin ring, an amino group, and a dimethoxy isobenzofuranone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,3-Dihydro-1,4-benzodioxin-6-yl)amino)-6,7-dimethoxy-1(3H)-isobenzofuranone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 1,4-benzodioxane-6-amine with appropriate reagents to introduce the dimethoxy isobenzofuranone moiety. The reaction conditions often include the use of polar aprotic solvents such as N,N-dimethylformamide (DMF) and bases like lithium hydride (LiH) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-((2,3-Dihydro-1,4-benzodioxin-6-yl)amino)-6,7-dimethoxy-1(3H)-isobenzofuranone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, aryl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Wissenschaftliche Forschungsanwendungen
3-((2,3-Dihydro-1,4-benzodioxin-6-yl)amino)-6,7-dimethoxy-1(3H)-isobenzofuranone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound is explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique structural properties
Wirkmechanismus
The mechanism of action of 3-((2,3-Dihydro-1,4-benzodioxin-6-yl)amino)-6,7-dimethoxy-1(3H)-isobenzofuranone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide
Uniqueness
Compared to similar compounds, 3-((2,3-Dihydro-1,4-benzodioxin-6-yl)amino)-6,7-dimethoxy-1(3H)-isobenzofuranone stands out due to its unique combination of functional groups. The presence of both the benzodioxin and dimethoxy isobenzofuranone moieties imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
64179-31-3 |
|---|---|
Molekularformel |
C18H17NO6 |
Molekulargewicht |
343.3 g/mol |
IUPAC-Name |
3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6,7-dimethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C18H17NO6/c1-21-13-6-4-11-15(16(13)22-2)18(20)25-17(11)19-10-3-5-12-14(9-10)24-8-7-23-12/h3-6,9,17,19H,7-8H2,1-2H3 |
InChI-Schlüssel |
QWFUQWSZABBLIU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC4=C(C=C3)OCCO4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(2,5-Dimethylpyrrol-1-yl)-2-nitrophenyl]morpholine](/img/structure/B14149825.png)
![N-[(2-methylquinolin-8-yl)carbamothioyl]acetamide](/img/structure/B14149828.png)

![Propyl 2-{[(4-chlorophenyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14149853.png)
![N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]butanamide](/img/structure/B14149857.png)

![2-[1-(Pyridin-4-yl)ethyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione](/img/structure/B14149869.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine](/img/structure/B14149871.png)
![[2,2'-Bithiophene]-3,3'-dicarbaldehyde](/img/structure/B14149876.png)
![3-Methoxy-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14149878.png)



![6-(tert-Butyl)-2-(4-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14149917.png)
